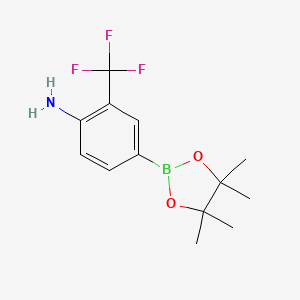

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)aniline

Description

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its dual functionality as both a boronic ester derivative and a trifluoromethyl-substituted aromatic amine. The compound serves as a crucial intermediate in palladium-catalyzed cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes where boronic esters react with aryl halides to form carbon-carbon bonds. This reactivity profile positions the compound as an essential building block for the construction of complex molecular architectures in pharmaceutical and materials science applications.

The boronic ester functionality within this compound exemplifies the evolution of organoboron chemistry from simple boronic acids to more sophisticated protected derivatives. The tetramethyl-1,3,2-dioxaborolan protecting group, commonly referred to as the pinacol ester, provides enhanced stability compared to free boronic acids while maintaining the essential reactivity required for cross-coupling reactions. This protection strategy has revolutionized synthetic organic chemistry by enabling the storage, handling, and utilization of organoboron compounds under conditions that would otherwise lead to decomposition or unwanted side reactions.

The trifluoromethyl substituent contributes additional synthetic value by modifying the electronic properties of the aromatic system and introducing unique physicochemical characteristics. Trifluoromethyl groups are recognized for their ability to enhance lipophilicity, metabolic stability, and biological activity in pharmaceutical compounds. The incorporation of this functional group into the molecular framework of this compound expands its potential applications beyond traditional cross-coupling chemistry into specialized areas of medicinal chemistry and drug discovery.

The synthetic utility of this compound extends to its role in sequential transformation strategies, where the boronic ester can be employed in one-pot, two-step borylation and cross-coupling procedures. These methodologies enable the efficient assembly of complex molecular structures from readily available starting materials, demonstrating the practical significance of sophisticated organoboron intermediates in contemporary synthetic chemistry. The compound's compatibility with various reaction conditions and functional groups further enhances its value as a versatile synthetic intermediate.

Historical Context of Boronate Ester Development

The development of boronate ester chemistry, exemplified by compounds such as this compound, represents a significant milestone in the evolution of organoboron chemistry dating back to the pioneering work of Suzuki and Miyaura in the early 1980s. The first Suzuki-type cross-coupling reaction between phenylboronic acid and haloarenes was published by these researchers in 1981, establishing the foundation for what would become one of the most important carbon-carbon bond-forming reactions in organic synthesis. This initial breakthrough demonstrated the potential of organoboron compounds in palladium-catalyzed transformations, setting the stage for decades of subsequent development in the field.

The evolution from simple boronic acids to protected boronic esters marked a crucial advancement in the practical application of organoboron chemistry. Bis(pinacolato)diboron, first developed as a reagent for preparing pinacol boronic esters, emerged as a key compound that addressed many of the stability and handling challenges associated with free boronic acids. This diboron reagent, with the formula [(CH₃)₄C₂O₂B]₂, provided researchers with a moisture-stable alternative that could be handled in air without significant decomposition. The introduction of such reagents facilitated the widespread adoption of boronate ester chemistry in synthetic laboratories worldwide.

The Miyaura borylation reaction, developed as a method for converting aryl and vinyl halides into organoboron compounds, represented another pivotal advancement in the field. This reaction enables the direct conversion of readily available halide substrates into boronic esters using bis(pinacolato)diboron in the presence of palladium catalysts. The development of this methodology addressed a critical need in synthetic chemistry by providing efficient access to organoboron building blocks that could subsequently be employed in cross-coupling reactions. The mild reaction conditions and good functional group tolerance of Miyaura borylation have made it an indispensable tool in pharmaceutical and materials chemistry.

The historical development of boronate ester chemistry has been characterized by continuous improvements in catalyst design, reaction conditions, and substrate scope. Early protocols required elevated temperatures and specific catalyst systems, but subsequent developments have enabled room-temperature borylation reactions with enhanced efficiency and broader substrate compatibility. These advances have made boronate ester synthesis more accessible and practical for industrial applications, contributing to the widespread adoption of organoboron chemistry in commercial synthetic processes.

Position in Contemporary Chemical Research

In contemporary chemical research, this compound occupies a prominent position as both a synthetic intermediate and a subject of methodological development. Current research trends emphasize the development of more efficient synthetic routes to such compounds, with particular focus on improving reaction conditions, expanding substrate scope, and enhancing stereoselectivity in borylation and cross-coupling processes. The compound serves as a model system for investigating the effects of trifluoromethyl substitution on boronic ester reactivity and has contributed to fundamental understanding of electronic effects in organoboron chemistry.

Recent advances in asymmetric borylation chemistry have highlighted the importance of chiral boronic esters, and compounds like this compound serve as starting points for developing enantioselective synthetic methodologies. Research groups have explored the use of such compounds in organocatalytic processes, where chiral catalysts enable the formation of enantiomerically enriched products. These developments represent a significant advancement from traditional achiral borylation methods and open new possibilities for accessing complex molecular architectures with defined stereochemistry.

The integration of trifluoromethyl-containing boronic esters into pharmaceutical discovery programs has become increasingly important as researchers seek to incorporate fluorinated motifs into drug candidates. Contemporary medicinal chemistry research has demonstrated that trifluoromethyl groups can significantly enhance the pharmacokinetic properties of pharmaceutical compounds, including improved metabolic stability and enhanced membrane permeability. The availability of well-characterized boronic ester building blocks facilitates the efficient incorporation of such groups into pharmaceutical scaffolds through established cross-coupling methodologies.

Modern synthetic chemistry has also witnessed the development of one-pot, multi-step processes that utilize boronic esters as key intermediates. These sequential transformation strategies enable the rapid assembly of complex molecular structures from simple starting materials, demonstrating the continued evolution of synthetic methodology. The use of this compound in such processes exemplifies the practical importance of well-designed organoboron building blocks in contemporary synthetic campaigns.

Current research efforts also focus on improving the purification and handling of boronic esters, addressing practical challenges that have historically limited their widespread application. The development of specialized chromatographic methods using boric acid-impregnated silica gel has improved the isolation and purification of pinacol boronic esters, making these compounds more accessible to synthetic chemists. These methodological advances contribute to the growing utility of boronic esters in both academic and industrial research settings.

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF3NO2/c1-11(2)12(3,4)20-14(19-11)8-5-6-10(18)9(7-8)13(15,16)17/h5-7H,18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVAGHXDGGCCHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501136988 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501136988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508223-55-0 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=508223-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501136988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

The trifluoromethyl group in the compound is a common motif in medicinal chemistry due to its ability to modulate the physical properties of drug molecules. It can influence the potency, stability, and lipophilicity of a compound, which can affect its pharmacokinetic properties .

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and reactivity of the compound. For example, many boronic acids are stable at room temperature but can decompose at higher temperatures .

Biochemical Analysis

Biochemical Properties

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)aniline plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can participate in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. Additionally, it is involved in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts. These interactions highlight its versatility and importance in biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific enzymes can lead to changes in metabolic flux and metabolite levels, thereby impacting cellular metabolism. Moreover, its role in gene expression modulation can alter cellular responses and functions, making it a valuable tool in cellular biology research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, its involvement in borylation and hydroboration reactions suggests that it can form stable complexes with transition metal catalysts, thereby facilitating or inhibiting specific biochemical reactions. These molecular interactions are critical for understanding its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular metabolism and gene expression. At higher doses, toxic or adverse effects can be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism. Understanding these pathways is essential for elucidating its role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s ability to interact with these transporters and proteins is crucial for its effective distribution and function within biological systems.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. Its activity and function can be affected by its localization, making it important to understand these mechanisms for its effective use in biochemical research.

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and its role in drug development.

- Molecular Formula : C13H17BF3NO2

- Molecular Weight : 273.09 g/mol

- CAS Number : 72221111

- IUPAC Name : this compound

The compound exhibits a multifaceted mechanism of action primarily through the inhibition of receptor tyrosine kinases (RTKs), which are crucial in regulating cellular processes such as growth and differentiation. The presence of the trifluoromethyl group enhances the compound's binding affinity to these targets.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

- Inhibition of Receptor Tyrosine Kinases :

- Anticancer Properties :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

| Activity Type | Target/Assay | IC50 (nM) | Reference |

|---|---|---|---|

| RTK Inhibition | VEGFR-2 | 6.27 | |

| TIE-2 | 42.76 | ||

| Anticancer Activity | MDA-MB-231 Cell Line | 0.126 μM | |

| Anti-inflammatory Potential | Inflammatory Cytokines | TBD |

Applications in Drug Development

The compound serves as a key intermediate in the synthesis of novel pharmaceuticals aimed at treating various cancers and inflammatory diseases. Its unique boron-containing structure allows for modifications that can enhance its pharmacological properties.

Table 2: Applications in Drug Development

| Application Area | Description |

|---|---|

| Anticancer Drug Development | Used as a scaffold for designing new anticancer agents |

| Anti-inflammatory Agents | Potential lead for developing new anti-inflammatory drugs |

| Agrochemical Formulations | Enhances stability and bioavailability of pesticides |

Scientific Research Applications

Organic Synthesis

Boronic Acid Derivatives : The compound is a derivative of boronic acids, which are crucial in organic synthesis. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of the dioxaborolane moiety enhances the stability and reactivity of the compound in these reactions, making it a valuable building block for synthesizing complex organic molecules .

Ligands in Catalysis : The compound serves as a ligand in various catalytic processes. Its unique structure allows it to coordinate with transition metals, facilitating reactions such as C-H activation and cross-coupling reactions. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Materials Science

Organic Light Emitting Diodes (OLEDs) : The compound has shown promise in the development of OLEDs due to its ability to act as an electron transport layer. The trifluoromethyl group enhances the electron-withdrawing properties, improving the efficiency of charge transport within the device . Research indicates that incorporating this compound into OLED architectures can lead to improved brightness and stability.

Covalent Organic Frameworks (COFs) : Recent studies have demonstrated the use of this compound in synthesizing COFs. These materials exhibit high surface areas and tunable porosity, making them suitable for applications in gas storage and separation, catalysis, and drug delivery systems . The incorporation of the dioxaborolane moiety into COFs enhances their thermal stability and chemical robustness.

Medicinal Chemistry

Drug Development : The compound's structural features make it a candidate for developing new pharmaceuticals. Its ability to form stable complexes with biological targets can be exploited for designing inhibitors or modulators of enzyme activity. Preliminary studies suggest that derivatives of this compound may exhibit anti-cancer properties by targeting specific signaling pathways involved in tumor growth .

Biological Applications : Research has indicated that compounds similar to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)aniline can interact with biological systems, potentially leading to applications in drug delivery systems or as diagnostic agents due to their fluorescent properties when modified appropriately .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline is highlighted through comparisons with analogous arylboronates (Table 1).

Table 1: Comparative Analysis of Structurally Related Boronate Esters

Structural and Electronic Effects

- Electron-Withdrawing Groups (-CF₃): The ortho-trifluoromethyl group in the target compound increases electrophilicity at the boron center, accelerating Suzuki-Miyaura coupling rates compared to non-fluorinated analogs (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) . However, steric bulk from -CF₃ may reduce yields in sterically hindered reactions (e.g., 20% yield in certain syntheses ).

- Substituent Position : Meta-substituted analogs (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) exhibit diminished electronic effects on the boronate group, leading to slower reaction kinetics but higher solubility .

Reactivity in Cross-Coupling Reactions

- The target compound demonstrates superior reactivity in palladium-catalyzed couplings (98% yield in Reference Example 14 ) compared to derivatives with electron-donating groups (e.g., methoxyethoxy substituents, which reduce electrophilicity ).

- Bis(trifluoromethyl) analogs require harsher conditions (e.g., elevated temperatures) due to increased steric and electronic hindrance .

Preparation Methods

Starting Materials

- Aryl halide precursor: 2-bromo-4-(trifluoromethyl)aniline or related halogenated anilines.

- Boron source: Bis(pinacolato)diboron (B2pin2), a common boron reagent for installing the pinacol boronate ester.

- Catalyst: Palladium complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄.

- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3).

- Solvent: Anhydrous 1,4-dioxane or tetrahydrofuran (THF).

- Atmosphere: Inert gas (nitrogen or argon) to avoid catalyst deactivation.

Typical Reaction Conditions

- Temperature: 80–110°C.

- Reaction time: 8–16 hours.

- Molar ratios: Aryl halide (1 equiv), bis(pinacolato)diboron (1.2–1.5 equiv), base (2–3 equiv), catalyst (0.05–0.1 equiv).

Representative Synthetic Procedure

- In a dry reaction vessel under nitrogen, dissolve the aryl halide (e.g., 2-bromo-4-(trifluoromethyl)aniline) and bis(pinacolato)diboron in 1,4-dioxane.

- Add potassium acetate and the palladium catalyst.

- Heat the mixture to reflux (around 100–110°C) and stir for 12 hours.

- After completion, cool the mixture and quench with water.

- Extract the organic layer with ethyl acetate.

- Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate and hexanes.

Purification and Characterization

- Purification: Silica gel chromatography (60–120 mesh) with 2–5% ethyl acetate in hexanes.

- Characterization:

- ¹H NMR: Aromatic protons and NH2 signals.

- ¹⁹F NMR: CF3 group signal around δ -61 ppm.

- LCMS: Molecular ion peak at m/z 324.10 [M+H]⁺.

- X-ray crystallography (if crystalline) to confirm boronate ester geometry.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Aryl halide | 2-Bromo-4-(trifluoromethyl)aniline | Commercially available or synthesized precursor |

| Boron reagent | Bis(pinacolato)diboron (B2pin2) | 1.2–1.5 equivalents |

| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | 5–10 mol% |

| Base | Potassium acetate or potassium carbonate | 2–3 equivalents |

| Solvent | 1,4-Dioxane or THF | Dry, oxygen-free |

| Temperature | 80–110 °C | Reflux conditions |

| Reaction time | 8–16 hours | Monitored by TLC or LCMS |

| Purification | Silica gel chromatography | Gradient elution with EtOAc/hexanes |

| Yield | 70–85% | Depending on scale and purity |

| Characterization methods | NMR, LCMS, X-ray crystallography (optional) | Confirm structure and purity |

Alternative Synthetic Routes

- Direct borylation of aniline derivatives: Using iridium catalysts for C–H borylation, although less common for this specific compound due to regioselectivity challenges.

- Multi-step synthesis: Starting from nitro-substituted intermediates, followed by reduction of the nitro group to aniline after borylation.

- Use of different halogenated precursors: For example, 2-chloro or 2-iodo analogs can be used, adjusting catalyst and conditions accordingly.

Industrial Considerations

- Scale-up: Continuous flow reactors can improve heat and mass transfer, enhancing yield and reproducibility.

- Catalyst recycling: Important for cost efficiency; palladium catalysts may be immobilized on supports.

- Purification: Crystallization methods may replace chromatography for large-scale production.

- Environmental aspects: Use of greener solvents and minimizing palladium load are active research areas.

Summary of Key Research Findings

- The Suzuki-Miyaura coupling using bis(pinacolato)diboron and palladium catalysts is the most efficient and widely adopted method for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline.

- Reaction optimization focuses on catalyst choice, base, solvent, and temperature to maximize yield and purity.

- Analytical techniques such as NMR and LCMS reliably confirm product identity.

- The compound serves as a versatile building block for further functionalization in medicinal chemistry and material science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline, and how are reaction conditions optimized?

- Answer : A common method involves Suzuki-Miyaura cross-coupling reactions. For example, coupling 5-bromo-2-(trifluoromethyl)pyridine with a boronate ester precursor under a nitrogen atmosphere using tetrakis(triphenylphosphine)palladium (2.5–7.79 mol%) and potassium carbonate in a toluene/ethanol/water solvent system at 110°C for 3 hours . Optimization includes adjusting catalyst loading, solvent polarity (e.g., dioxane vs. toluene), and temperature. Purification typically employs silica gel column chromatography (ethyl acetate/petroleum ether) or reverse-phase C18 chromatography (acetonitrile/water) .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Answer : Liquid chromatography-mass spectrometry (LCMS) confirms molecular weight (e.g., m/z 307 [M+H]+) and retention time (0.99 minutes under SQD-AA05 conditions) . High-performance liquid chromatography (HPLC) assesses purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) resolves substituent positions. Single-crystal X-ray diffraction provides definitive structural validation, as demonstrated for related boronate esters .

Q. How should researchers handle this compound to ensure stability during experiments?

- Answer : The boronate ester group is moisture-sensitive. Reactions must be conducted under inert atmospheres (nitrogen/argon) . Storage in anhydrous solvents (e.g., tetrahydrofuran or acetonitrile) at –20°C prevents hydrolysis. Safety protocols include using gloves, eye protection, and fume hoods, as outlined in laboratory chemical hygiene plans .

Advanced Research Questions

Q. How can reaction yields be improved when synthesizing derivatives via cross-coupling?

- Answer : Catalyst selection is critical. For example, palladium acetate with dicyclohexyl(2’,4’,6’-triisopropylbiphenyl)phosphine enhances efficiency in Miyaura borylation reactions (14% yield without optimization) . Pre-activating boronate esters with potassium acetate or using microwave-assisted heating may reduce side reactions. Monitoring reaction progress via thin-layer chromatography (TLC) or in-situ NMR helps identify optimal termination points .

Q. How should contradictory data (e.g., low yields vs. high purity) be analyzed in boronate-mediated reactions?

- Answer : Low yields with high purity suggest kinetic vs. thermodynamic control. For instance, in Reference Example 14, a 14% yield with 98% purity implies rapid product crystallization, bypassing equilibrium limitations . Investigate competing pathways (e.g., protodeboronation) via deuterium-labeling experiments or computational modeling (DFT) to identify bottlenecks .

Q. What mechanistic insights explain the role of the trifluoromethyl group in directing reactivity?

- Answer : The electron-withdrawing trifluoromethyl group stabilizes intermediates during cross-coupling by reducing electron density at the aryl ring, facilitating oxidative addition with palladium catalysts . Competitive inhibition studies using non-fluorinated analogs can isolate electronic effects. Spectroscopic techniques (e.g., X-ray absorption spectroscopy) may track Pd-ligand interactions .

Q. How can computational tools predict crystallization behavior or regioselectivity in derivatives?

- Answer : Density functional theory (DFT) calculates lattice energies and intermolecular interactions using crystallographic data (e.g., C–H···F contacts in related structures) . Software like Mercury (CCDC) models packing motifs, while molecular docking predicts binding affinities in biological applications. Validate predictions with differential scanning calorimetry (DSC) .

Q. What alternative purification strategies exist for oxygen-sensitive intermediates?

- Answer : Reverse-phase flash chromatography (C18, acetonitrile/water) minimizes exposure to air . For air-stable analogs, centrifugal partition chromatography (CPC) offers high recovery without silica gel degradation. Recrystallization in fluorinated solvents (e.g., hexafluorobenzene) leverages unique solubility profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.